![molecular formula C16H16N2O4 B5657688 4-{[(4-methoxyphenoxy)acetyl]amino}benzamide](/img/structure/B5657688.png)
4-{[(4-methoxyphenoxy)acetyl]amino}benzamide
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Overview
Description
"4-{[(4-methoxyphenoxy)acetyl]amino}benzamide" is a chemical compound that has been the subject of various studies to understand its synthesis, molecular structure, and chemical properties. This compound, like other benzamide derivatives, shows a range of activities that make it a point of interest in chemical research.
Synthesis Analysis
The synthesis of benzamide derivatives often involves multiple steps, including protection and deprotection of functional groups, use of coupling agents, and sometimes complex reagent setups to introduce specific functional groups. For example, a study described the synthesis of a related compound, 4-amino-5-chloro-N[2-(diethylamino)ethyl]-2-[(butan-2-on-3-yl)oxy]-[carbonyl-14C]benzamide hydrochloride, through a multi-step sequence involving methylation, chlorination, hydrolysis, and condensation steps (Standridge & Swigor, 1991).
Molecular Structure Analysis
The molecular structure of benzamide derivatives can be studied using various spectroscopic and computational techniques. For instance, the structure of a novel benzamide derivative was analyzed both experimentally and theoretically using X-ray diffraction, IR spectroscopy, and quantum chemical computations, revealing its crystallization in a triclinic system and providing insights into its geometric and electronic properties (Demir et al., 2015).
Chemical Reactions and Properties
Benzamide derivatives undergo various chemical reactions, including nucleophilic substitutions and condensation reactions, which can modify their chemical structure and properties. These reactions are crucial for exploring the chemical versatility and potential applications of these compounds.
Physical Properties Analysis
The physical properties, such as solubility, melting point, and crystallinity, of benzamide derivatives can significantly influence their application potential. For example, the preparation and characterization of two crystalline forms of a related benzamide compound revealed different X-ray powder diffraction patterns, thermal behaviors, and stability profiles, highlighting the importance of physical properties in the compound's performance (Yanagi et al., 2000).
properties
IUPAC Name |
4-[[2-(4-methoxyphenoxy)acetyl]amino]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O4/c1-21-13-6-8-14(9-7-13)22-10-15(19)18-12-4-2-11(3-5-12)16(17)20/h2-9H,10H2,1H3,(H2,17,20)(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WZXIENGAHKJRKI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OCC(=O)NC2=CC=C(C=C2)C(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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